molecular formula C12H10N6O3 B2560948 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034368-81-3

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No. B2560948
CAS RN: 2034368-81-3
M. Wt: 286.251
InChI Key: BQEMXIFDDSCUKP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a 1H-imidazole-5-carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 2-oxo-1,2-dihydropyridin-4-yl group could potentially be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (the dihydropyridine, oxadiazole, and imidazole rings) would contribute to this complexity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the carboxamide group could potentially undergo hydrolysis, and the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the functional groups present .

Scientific Research Applications

Histone Methyltransferase Inhibition

A specific derivative of 6-MNO-4-MB, ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) , has been identified as a potent and selective inhibitor of histone methyltransferase EZH2. This finding suggests its suitability for clinical trials in B-cell lymphomas .

Structure-Activity Relationship Studies

Researchers have explored the structure-activity relationship of 6-MNO-4-MB and related compounds. By modifying specific functional groups, they aim to optimize its bioactivity and selectivity. These studies contribute to our understanding of how chemical modifications impact biological effects .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3/c19-9-3-7(1-2-14-9)11-17-10(21-18-11)5-15-12(20)8-4-13-6-16-8/h1-4,6H,5H2,(H,13,16)(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEMXIFDDSCUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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